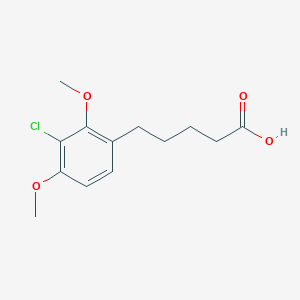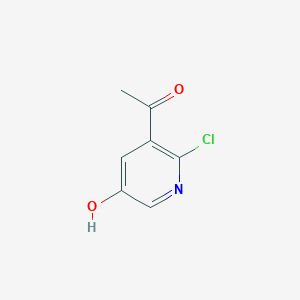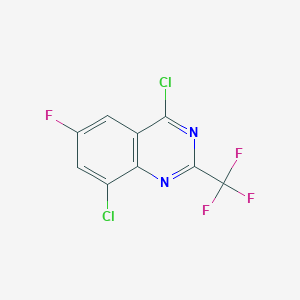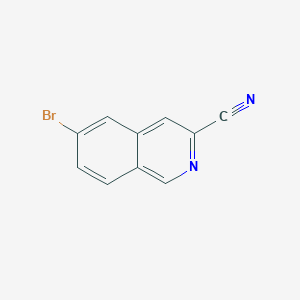
Methyl 2,6-dichloro-5-fluoro-4-methylnicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2,6-dichloro-5-fluoro-4-methylnicotinate is a chemical compound that belongs to the class of nicotinates. It is characterized by the presence of chlorine, fluorine, and methyl groups attached to a nicotinic acid ester.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,6-dichloro-5-fluoro-4-methylnicotinate typically involves the esterification of the corresponding nicotinic acid derivative. One common method includes the reaction of 2,6-dichloro-5-fluoro-4-methylnicotinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction proceeds through the formation of an ester linkage, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
Methyl 2,6-dichloro-5-fluoro-4-methylnicotinate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling: Palladium catalysts and boron reagents for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds .
科学的研究の応用
Methyl 2,6-dichloro-5-fluoro-4-methylnicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of Methyl 2,6-dichloro-5-fluoro-4-methylnicotinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions . The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Methyl 2,4-dichloro-5-fluorobenzoate
- Ethyl 2,6-dichloro-5-fluoro-4-methylnicotinate
- Methyl nicotinate
Uniqueness
Methyl 2,6-dichloro-5-fluoro-4-methylnicotinate is unique due to the specific arrangement of chlorine, fluorine, and methyl groups on the nicotinate structure. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications .
特性
分子式 |
C8H6Cl2FNO2 |
|---|---|
分子量 |
238.04 g/mol |
IUPAC名 |
methyl 2,6-dichloro-5-fluoro-4-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C8H6Cl2FNO2/c1-3-4(8(13)14-2)6(9)12-7(10)5(3)11/h1-2H3 |
InChIキー |
CQNZEMNHUKNTQU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC(=C1F)Cl)Cl)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![8-Bromo-2-chloropyrido[3,4-d]pyrimidine](/img/structure/B13659420.png)
![5-Iodoimidazo[1,2-a]pyridin-2-amine](/img/structure/B13659421.png)



![Ethyl 4-chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylate](/img/structure/B13659466.png)
![7-(Bromomethyl)benzo[d]isothiazole](/img/structure/B13659469.png)


![5-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13659481.png)
